Product packaging for 5-Methoxy-2-(trifluoromethyl)pyrimidine(Cat. No.:)

5-Methoxy-2-(trifluoromethyl)pyrimidine

Cat. No.: B15223353
M. Wt: 178.11 g/mol
InChI Key: AGZKKJVJJYPAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Heterocyclic Chemistry and Fluorinated Organic Compounds

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is foundational to the development of pharmaceuticals, agrochemicals, and materials. Within this vast field, nitrogen-containing heterocycles are of particular importance due to their prevalence in natural products and biologically active molecules. The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a core component of nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after substituent in medicinal chemistry. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can enhance a drug's efficacy, bioavailability, and pharmacokinetic profile. nih.gov The presence of the trifluoromethyl group in 5-Methoxy-2-(trifluoromethyl)pyrimidine, therefore, imbues the molecule with properties that are highly desirable for the synthesis of new bioactive compounds.

Significance of Pyrimidine Scaffolds in Modern Synthetic Organic Chemistry

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of a wide array of drugs with a pyrimidine core, exhibiting activities as anticancer, antiviral, antibacterial, and antifungal agents.

The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of a molecule's properties. In this compound, the methoxy (B1213986) group at the 5-position and the trifluoromethyl group at the 2-position create a unique electronic and steric environment. This substitution pattern can influence the molecule's reactivity and its interactions with biological targets, making it a valuable intermediate for the synthesis of more complex molecules. The development of synthetic routes to novel trifluoromethyl-substituted pyrimidines is an active area of research, with a focus on creating derivatives with enhanced biological activity. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F3N2O B15223353 5-Methoxy-2-(trifluoromethyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

5-methoxy-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H5F3N2O/c1-12-4-2-10-5(11-3-4)6(7,8)9/h2-3H,1H3

InChI Key

AGZKKJVJJYPAPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)C(F)(F)F

Origin of Product

United States

Chemical and Physical Properties

Tabulated Physical and Chemical Properties

PropertyValue (for 4-Methoxy-2-(trifluoromethyl)pyrimidine)
Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
Physical State Likely a solid or oil at room temperature
1H NMR (400 MHz, CDCl3) δ 8.52 (d, J = 4.0 Hz, 1H), 6.86 (d, J = 4.0 Hz, 1H), 4.04 (s, 3H)
13C NMR (100 MHz, CDCl3) δ 170.4, 157.5, 156.5 (q, J = 37 Hz), 119.4 (q, J = 274 Hz), 110.7, 54.6
19F NMR (376 MHz, CDCl3) δ -71.09 (s, 3F)

Data obtained for the isomer 4-Methoxy-2-(trifluoromethyl)pyrimidine. rsc.org

Spectroscopic Data Analysis

The expected spectroscopic data for this compound would show characteristic signals. In the 1H NMR spectrum, one would anticipate signals for the methoxy protons and the aromatic protons on the pyrimidine ring. The 13C NMR spectrum would display resonances for the carbon atoms of the pyrimidine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The 19F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 2 Trifluoromethyl Pyrimidine and Its Derivatives

Electrophilic Substitution Patterns on the Pyrimidine (B1678525) Ring

Electrophilic aromatic substitution is generally difficult on the pyrimidine ring due to its π-deficient character, a result of the presence of two electronegative nitrogen atoms which strongly deactivate the ring towards electrophilic attack. researchgate.net For an electrophilic substitution to occur, the presence of two or three activating groups on the pyrimidine ring is typically required. researchgate.net

In 5-Methoxy-2-(trifluoromethyl)pyrimidine, the substituents have opposing electronic effects.

Trifluoromethyl group (-CF₃): This group is one of the most powerful electron-withdrawing groups. Through a strong negative inductive effect (-I), it significantly deactivates the entire ring, making electrophilic attack even more challenging.

Methoxy (B1213986) group (-OCH₃): This group exhibits a dual electronic effect. It has a negative inductive effect (-I) due to the electronegativity of the oxygen atom, but more significantly, it has a strong positive mesomeric or resonance effect (+M). By donating a lone pair of electrons to the aromatic system, it increases the electron density of the ring.

The C-5 position of the pyrimidine ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack, provided the ring is sufficiently activated. The methoxy group at C-5 is an ortho, para-directing activator in benzene (B151609) chemistry. In this pyrimidine system, it donates electron density primarily to the C-4 and C-6 positions. However, the overwhelming deactivating effect of the two ring nitrogens and the potent -CF₃ group at C-2 means that electrophilic substitution on this compound is highly unfavorable under standard conditions. Reactions such as nitration or halogenation would require harsh conditions and are likely to be low-yielding, if they proceed at all. csu.edu.au

Nucleophilic Aromatic Substitution Reactions

In contrast to its resistance to electrophilic attack, the electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). beilstein-journals.orgnih.gov This reactivity is further enhanced by the presence of the strong electron-withdrawing trifluoromethyl group.

The positions on the pyrimidine ring exhibit different levels of reactivity towards nucleophiles, which is dictated by the electron-withdrawing influence of the ring nitrogen atoms. The general order of reactivity for an unsubstituted pyrimidine is C-4 > C-6 > C-2. The C-5 position, being flanked by two carbons, is the least electrophilic and generally not susceptible to nucleophilic attack unless a leaving group is present and the ring is highly activated.

In this compound, the reactivity of these positions is further modified:

C-2 Position: This position is occupied by a trifluoromethyl group, which is a very poor leaving group. Therefore, direct nucleophilic substitution at C-2 is not a feasible pathway. However, the -CF₃ group strongly activates the other positions.

C-4 and C-6 Positions: These positions are ortho and para to the ring nitrogens and are significantly activated towards nucleophilic attack. The powerful electron-withdrawing effect of the -CF₃ group at C-2 greatly enhances the electrophilicity of the C-4 and C-6 positions, making them the primary sites for nucleophilic attack if a suitable leaving group (e.g., a halogen) is present at these positions.

C-5 Position: This position is occupied by a methoxy group. Direct nucleophilic attack at C-5 is unlikely. However, the methoxy group itself can sometimes be displaced by very strong nucleophiles under forcing conditions, although this is less common than displacement of halogens at the activated C-4 or C-6 positions.

The trifluoromethyl and methoxy groups have a profound and contrasting influence on the regioselectivity and rate of nucleophilic aromatic substitution.

Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ at C-2 substantially lowers the energy of the Meisenheimer complex intermediate formed during SₙAr reactions. mdpi.com This intermediate is stabilized by the delocalization of the negative charge onto the electronegative fluorine atoms and the ring nitrogens. This stabilization significantly accelerates the rate of nucleophilic attack, particularly at the C-4 and C-6 positions.

Therefore, in a derivative such as 4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine, nucleophilic attack would be strongly directed to the C-4 position, facilitated by the stabilization of the anionic intermediate by both the ring nitrogens and the C-2 trifluoromethyl group.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on Halogenated this compound Derivatives

DerivativePrimary Site of Nucleophilic AttackRationale
4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidineC-4Position is activated by both ring nitrogens and the C-2 CF₃ group.
6-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidineC-6Position is activated by both ring nitrogens and the C-2 CF₃ group.
4,6-Dichloro-5-methoxy-2-(trifluoromethyl)pyrimidineC-4 and C-6Both positions are highly activated. The specific regioselectivity for the first substitution would depend on the nucleophile and reaction conditions. nih.gov

Oxidative and Reductive Transformations of the Pyrimidine Scaffold

The pyrimidine scaffold can undergo both oxidative and reductive transformations, although the stability of the aromatic ring often requires specific reagents or conditions.

Oxidative Transformations: The pyrimidine ring itself is relatively resistant to oxidation. However, the nitrogen atoms can be oxidized to form N-oxides using reagents like peroxy acids (e.g., m-CPBA) or a mixture of hydrogen peroxide and trifluoroacetic anhydride. rsc.org For this compound, N-oxidation would likely occur at N-1 or N-3. The methoxy group is generally stable to oxidation, but the trifluoromethyl group's resistance to enzymatic breakdown suggests high stability towards chemical oxidation as well. mdpi.com Oxidation of dihydropyrimidine (B8664642) derivatives to the corresponding aromatic pyrimidines is a common transformation, often achieved with mild oxidizing agents. rsc.orgacs.org

Reductive Transformations: Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce the pyrimidine ring, though conditions are often vigorous. A partial reduction of the ring can sometimes occur during other reactions, requiring subsequent re-aromatization. acs.org The trifluoromethyl group is generally resistant to reduction. In derivatives containing nitro groups, selective reduction of the nitro group is readily achievable without affecting the pyrimidine core.

Ring-Opening and Rearrangement Mechanisms (e.g., Pyrimidine to Pyrazole (B372694) Conversion)

Substituted pyrimidines can undergo fascinating ring-opening and rearrangement reactions, providing pathways to other heterocyclic systems. A notable example is the conversion of pyrimidines into pyrazoles. escholarship.org This transformation is typically mediated by hydrazine (B178648) (N₂H₄).

The mechanism for this conversion, as exemplified by the closely related 4-methoxy-5-nitropyrimidine, involves several key steps: rsc.org

Nucleophilic Attack: Hydrazine, acting as a potent nucleophile, attacks an electron-deficient carbon of the pyrimidine ring. In the case of this compound, the C-4 or C-6 positions are the most likely sites of initial attack.

Ring Opening: Following the initial attack, a sequence of bond cleavages leads to the opening of the pyrimidine ring, forming an open-chain intermediate.

Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then attacks another part of the open-chain intermediate.

Rearomatization: Elimination of a small molecule (such as formamidine (B1211174) or a derivative thereof) leads to the formation of the stable, aromatic pyrazole ring.

This transformation is a powerful method for skeletal editing, converting the common pyrimidine diazine core into the equally important pyrazole diazole core. escholarship.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups.

Research Applications

Role as a Building Block in Organic Synthesis

This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The pyrimidine ring can be further functionalized, and the existing substituents can be modified to create a library of derivatives for screening. The presence of the methoxy group offers a potential site for demethylation to a hydroxyl group, which can then be used for further derivatization.

Applications in Medicinal Chemistry Research

While specific research applications of this compound are not extensively documented, the broader class of trifluoromethyl-substituted pyrimidines has shown significant promise in medicinal chemistry. These compounds are frequently investigated as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. For example, a series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The structural motifs present in this compound are consistent with those found in molecules designed to target such biological pathways. The related compound, 5-Methoxy-4-piperazino-2-(trifluoromethyl)-pyrimidine, is available commercially, indicating its use in research and development. scbt.com

Computational Chemistry and Quantum Chemical Studies

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

The methoxy (B1213986) group (-OCH₃) at the C5 position is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This increases the electron density of the pyrimidine ring. Conversely, the trifluoromethyl group (-CF₃) at the C2 position is a potent electron-withdrawing group due to the strong inductive effect of the highly electronegative fluorine atoms.

The interplay of these opposing electronic effects is expected to create significant charge delocalization. NBO analysis would likely reveal strong hyperconjugative interactions involving the lone pairs of the methoxy oxygen and the nitrogen atoms of the pyrimidine ring with the antibonding orbitals of adjacent bonds. Specifically, interactions of the type n(O) → π(C-C) and n(N) → σ(C-C) would contribute to the stabilization of the molecule.

Furthermore, the electron-withdrawing trifluoromethyl group would induce a significant positive charge on the C2 carbon and influence the charge distribution across the entire pyrimidine ring. This would, in turn, affect the intermolecular interaction potential of the molecule, particularly its ability to act as a hydrogen bond acceptor at the nitrogen and oxygen atoms. The analysis of donor-acceptor interactions in the NBO framework would quantify the stabilization energies associated with these charge transfer events.

Theoretical Prediction of Spectroscopic Properties

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT) methods, provide valuable insights into the infrared (IR) and Raman spectra of a molecule. Although no specific experimental or calculated vibrational spectra for this compound have been reported, a reasonable prediction can be made based on studies of structurally similar molecules, such as 2-methoxy-3-(trifluoromethyl)pyridine.

The vibrational spectrum of this compound is expected to be characterized by several key vibrational modes originating from the pyrimidine ring, the methoxy group, and the trifluoromethyl group.

Characteristic Vibrational Modes:

C-H Vibrations: The aromatic C-H stretching vibrations of the pyrimidine ring are expected in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the methoxy group are anticipated to appear at slightly lower wavenumbers, typically in the 2900-3000 cm⁻¹ range.

C-O-C Vibrations: The methoxy group will exhibit characteristic asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is expected around 1250-1300 cm⁻¹, while the symmetric stretch is predicted to be in the 1000-1050 cm⁻¹ region.

CF₃ Vibrations: The trifluoromethyl group has strong, characteristic vibrational modes. The symmetric and asymmetric C-F stretching vibrations are expected to be prominent in the IR spectrum, typically appearing in the 1100-1300 cm⁻¹ range. CF₃ bending and rocking modes will be observed at lower frequencies.

Pyrimidine Ring Vibrations: The pyrimidine ring will have a series of characteristic stretching and deformation modes. The C=N and C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. Ring breathing and other deformation modes will occur at lower wavenumbers.

A hypothetical data table of predicted prominent vibrational frequencies for this compound, based on calculations for analogous compounds, is presented below.

Predicted Frequency (cm⁻¹)Vibrational Assignment
~3080Aromatic C-H Stretch
~2960CH₃ Asymmetric Stretch
~2850CH₃ Symmetric Stretch
~1580Pyrimidine Ring Stretch (C=N, C=C)
~1450CH₃ Asymmetric Bending
~1280Asymmetric C-O-C Stretch
~1250Asymmetric C-F Stretch
~1150Symmetric C-F Stretch
~1030Symmetric C-O-C Stretch

NMR Chemical Shift Predictions (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. youtube.com While specific experimental NMR data for this compound is not available, theoretical predictions can be made based on the known effects of the substituents on the pyrimidine ring.

The electron-donating methoxy group at the C5 position is expected to increase the electron density at the ortho (C4 and C6) and para (C2) positions of the pyrimidine ring, leading to an upfield shift (lower ppm values) for the attached protons and carbons. Conversely, the electron-withdrawing trifluoromethyl group at the C2 position will deshield the adjacent nuclei, causing a downfield shift (higher ppm values).

Predicted Chemical Shift Ranges:

¹H NMR: The proton on the pyrimidine ring is expected to resonate in the aromatic region, with its exact chemical shift influenced by the combined electronic effects of the two substituents. The protons of the methoxy group will appear as a singlet in the upfield region, typically around 3.8-4.0 ppm.

¹³C NMR: The carbon atoms of the pyrimidine ring will exhibit a range of chemical shifts depending on their position relative to the substituents. The carbon attached to the trifluoromethyl group (C2) is expected to be significantly deshielded. The carbons ortho and para to the methoxy group will be shielded. The methoxy carbon will resonate in the typical range for such groups, around 55-60 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

¹⁹F NMR: The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet in the ¹⁹F NMR spectrum. The chemical shift will be in the characteristic region for trifluoromethyl groups attached to an aromatic ring. Computational studies on trifluoromethyl derivatives of pyrimidines have shown that DFT methods can accurately predict ¹⁹F NMR chemical shifts. nih.gov

Below is a table of predicted NMR chemical shift ranges for this compound.

NucleusPredicted Chemical Shift Range (ppm)
¹H (ring)8.0 - 8.5
¹H (OCH₃)3.8 - 4.2
¹³C (C2)150 - 160 (quartet)
¹³C (C4, C6)145 - 155
¹³C (C5)160 - 170
¹³C (OCH₃)55 - 60
¹⁹F (CF₃)-60 to -70

UV-Vis Electronic Absorption Spectra Simulation (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions. The pyrimidine ring is a π-conjugated system, and the methoxy and trifluoromethyl substituents will modulate the energies of the molecular orbitals involved in these transitions.

The electron-donating methoxy group will raise the energy of the highest occupied molecular orbital (HOMO), while the electron-withdrawing trifluoromethyl group will lower the energy of the lowest unoccupied molecular orbital (LUMO). This will result in a smaller HOMO-LUMO gap, leading to a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrimidine.

TD-DFT calculations would provide the excitation energies and oscillator strengths for the various electronic transitions. The transitions with the largest oscillator strengths correspond to the most intense absorption bands in the UV-Vis spectrum. It is anticipated that the main absorption bands for this compound will be in the UVA and UVB regions of the electromagnetic spectrum.

Investigation of Nonlinear Optical (NLO) Properties

Calculation of Dipole Moment, Mean Polarizability, and First-Order Hyperpolarizability

The presence of both a strong electron-donating group (methoxy) and a strong electron-withdrawing group (trifluoromethyl) on the pyrimidine ring suggests that this compound may possess significant nonlinear optical (NLO) properties. NLO materials are of interest for applications in optoelectronics and photonics.

Quantum chemical calculations can be used to predict the key NLO parameters:

Dipole Moment (μ): The significant difference in the electronegativity of the substituents and their positions on the pyrimidine ring will create a substantial molecular dipole moment.

Mean Polarizability (α): This parameter describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. The presence of the π-conjugated pyrimidine ring and the polarizable substituents will contribute to the mean polarizability.

First-Order Hyperpolarizability (β): This is the primary measure of the second-order NLO response of a molecule. A large β value is indicative of a strong NLO activity. Molecules with a large ground-state dipole moment and a significant charge transfer character in their electronic transitions tend to have large first-order hyperpolarizabilities.

The push-pull nature of the substitution pattern in this compound, with the electron-donating methoxy group pushing electron density into the ring and the electron-withdrawing trifluoromethyl group pulling electron density out, creates an intramolecular charge transfer system. This is a key feature for enhancing the first-order hyperpolarizability. Computational studies on similar push-pull systems have demonstrated a direct correlation between the strength of the donor and acceptor groups and the magnitude of the NLO response.

Thermodynamic Property Calculations at Varied Temperatures

Detailed computational studies on the thermodynamic properties of this compound at varied temperatures are not extensively available in publicly accessible literature. While quantum chemical calculations are a powerful tool for predicting the thermodynamic behavior of molecules, specific research focusing on the temperature-dependent thermodynamic parameters—such as enthalpy, entropy, and Gibbs free energy—for this particular compound has not been reported.

Generally, such studies would involve the use of computational methods like Density Functional Theory (DFT) or ab initio calculations to determine the vibrational frequencies of the molecule. From these frequencies, statistical thermodynamics can be applied to calculate the thermodynamic properties at different temperatures. These calculations would provide valuable insights into the stability and reactivity of this compound across a range of temperatures. However, at present, specific data tables and detailed findings from such research on this compound are not available.

Correlation of Computational Results with Experimental Data

The correlation of computational predictions with experimental data is a critical step in validating theoretical models. For this compound, there is a lack of published studies that directly compare theoretical calculations with experimental findings. Such correlational studies are fundamental to establishing the accuracy of the computational methods employed.

In the broader context of pyrimidine derivatives, researchers often compare calculated properties like bond lengths, bond angles, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts with experimental data obtained from techniques such as X-ray crystallography, spectroscopy, and calorimetry. For instance, a strong correlation between the calculated and experimental vibrational spectra would lend confidence to the accuracy of the computed molecular structure and thermodynamic properties. However, for this compound specifically, research presenting this direct comparison and correlation is not currently available in the scientific literature. Studies on other substituted pyrimidines have shown that computational methods can provide good agreement with experimental data, suggesting that similar accuracy could be expected for this compound, though this remains to be experimentally verified. mdpi.comnih.gov

Applications in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Building Blocks and Chemical Intermediates

The 5-Methoxy-2-(trifluoromethyl)pyrimidine core is a valuable scaffold in organic synthesis, serving as a foundational building block for constructing more complex molecules. The unique combination of substituents on the pyrimidine (B1678525) ring imparts distinct reactivity, allowing for selective chemical transformations. Trifluoromethylated pyrimidines are recognized as important intermediates in the development of pharmaceuticals and agrochemicals. nih.govfrontiersin.org

The utility of such compounds stems from the electronic properties of their substituents. The trifluoromethyl (CF3) group is a powerful electron-withdrawing group, which can influence the reactivity of the pyrimidine ring and provide metabolic stability in bioactive molecules. nih.gov Conversely, the methoxy (B1213986) (OCH3) group is electron-donating. This electronic push-pull system, combined with the inherent reactivity of the pyrimidine nitrogen atoms, makes the molecule a versatile intermediate for a range of chemical modifications.

Trifluoromethoxylated pyrimidines, a related class of compounds, are described as useful scaffolds that can be further modified through reactions such as amidation and palladium-catalyzed cross-coupling. nih.govrsc.orgresearchgate.net This highlights the potential for this compound to undergo similar transformations, enabling the synthesis of diverse derivatives. The general reactivity allows it to serve as a precursor for molecules with applications in medicinal chemistry and materials science. nih.govrsc.org

Reaction TypeDescriptionPotential Application
Nucleophilic Aromatic SubstitutionDisplacement of leaving groups on the pyrimidine ring by nucleophiles. The CF3 group can activate the ring for such reactions.Synthesis of substituted pyrimidine derivatives for pharmaceutical screening. nih.govnih.gov
Cross-Coupling ReactionsPalladium-catalyzed reactions (e.g., Suzuki, Heck) at activated positions to form new C-C bonds.Elaboration of the pyrimidine core to build complex organic molecules. nih.govrsc.org
Modification of Methoxy GroupCleavage of the methoxy group to a hydroxyl group, which can then be used for further functionalization.Creation of new derivatives with different solubility or binding properties.

Contribution to Advanced Polymer Material Development

While specific polymers derived from this compound are not extensively documented, the inclusion of fluorinated moieties, particularly trifluoromethyl groups, is a well-established strategy for enhancing polymer properties. Fluoropolymers are renowned for their exceptional thermal stability and chemical resistance. polyfluor.nlcoleparmer.ca These characteristics are primarily attributed to the strength and stability of the carbon-fluorine (C-F) bond. coleparmer.ca

Incorporating a monomer containing the this compound structure into a polymer backbone could confer these desirable properties. The trifluoromethyl group can improve the thermal stability of materials by inhibiting degradation pathways such as "back-biting" reactions observed in some polysiloxanes. nih.gov Fluorinated polymers like Polytetrafluoroethylene (PTFE) can be used continuously at temperatures up to 260°C and exhibit resistance to nearly all chemicals and solvents. polyfluor.nlresearchgate.net The introduction of a trifluoromethylpyrimidine unit could therefore be a strategy to develop advanced polymers with high-performance characteristics suitable for demanding applications in aerospace, chemical processing, and electronics. nih.govholscot.com

PolymerKey Structural FeatureDecomposition Temperature (Approx.)Key Properties
Polyethylene (PE)-CH2-CH2- backbone~350-450°CGood flexibility, low cost.
Polytetrafluoroethylene (PTFE)-CF2-CF2- backbone>500°CExcellent thermal stability and chemical inertness. researchgate.net
Polyvinylidene fluoride (B91410) (PVDF)-CH2-CF2- backbone~450-500°CHigh thermal stability and chemical resistance. researchgate.net
Hypothetical Polymer with TrifluoromethylpyrimidinePyrimidine and CF3 groupsPotentially >450°CExpected enhanced thermal stability and chemical resistance.

Utility in the Design and Synthesis of Ligands for Catalytic Systems

In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal catalysts. Nitrogen-containing heterocyclic compounds, including pyrimidines, are frequently used as scaffolds for ligands. mdpi.comacs.org The nitrogen atoms in the pyrimidine ring can coordinate with a metal center, forming a stable complex that can then catalyze a chemical reaction.

This compound presents an interesting scaffold for ligand design. The two nitrogen atoms of the pyrimidine ring offer potential binding sites for transition metals. The electronic properties of the ligand can be finely tuned by its substituents, which in turn influences the performance of the catalyst. The strong electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the methoxy group would modulate the electron density at the metal center, impacting its catalytic activity.

While specific catalytic systems using ligands derived directly from this compound are not widely reported, the general principles of ligand design suggest its utility. For instance, pyrimidine-based structures have been incorporated into ligands for iridium and ruthenium-catalyzed reactions for the synthesis of other heterocycles. acs.orgacs.org The strategic placement of functional groups on the pyrimidine ring allows for the rational design of catalysts tailored for specific organic transformations. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.